(Z)-2-Ethylidenebenzofuran-3(2H)-one
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Overview
Description
(Z)-2-Ethylidenebenzofuran-3(2H)-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of an ethylidene group at the 2-position and a ketone group at the 3-position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Ethylidenebenzofuran-3(2H)-one typically involves the condensation of salicylaldehyde with an appropriate acetyl compound under basic conditions. One common method is the Claisen-Schmidt condensation, where salicylaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Ethylidenebenzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other electrophiles onto the benzofuran ring.
Scientific Research Applications
(Z)-2-Ethylidenebenzofuran-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-2-Ethylidenebenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Ethylbenzofuran: Lacks the ketone group at the 3-position.
3-Methylbenzofuran: Contains a methyl group instead of an ethylidene group.
Benzofuran-3(2H)-one: Lacks the ethylidene group at the 2-position.
Uniqueness
(Z)-2-Ethylidenebenzofuran-3(2H)-one is unique due to the presence of both the ethylidene and ketone groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H8O2 |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2Z)-2-ethylidene-1-benzofuran-3-one |
InChI |
InChI=1S/C10H8O2/c1-2-8-10(11)7-5-3-4-6-9(7)12-8/h2-6H,1H3/b8-2- |
InChI Key |
RRDVOZXDENYOFP-WAPJZHGLSA-N |
Isomeric SMILES |
C/C=C\1/C(=O)C2=CC=CC=C2O1 |
Canonical SMILES |
CC=C1C(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
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